1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one
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Overview
Description
1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Alkylation: The methyl group at the 1-position can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Piperidine Substitution: The final step involves the substitution of the 4-position with a 4-methylpiperidin-1-yl group, which can be achieved through nucleophilic substitution reactions using 4-methylpiperidine and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Reduction: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-aminoquinolin-2(1H)-one.
Oxidation: 1-Carboxy-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable quinoline core and functional groups.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or DNA. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects. The piperidine moiety may enhance the compound’s binding affinity to certain biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the nitro, methyl, and piperidine substitutions.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Nitroquinoline: Compounds with a nitro group on the quinoline ring but without the piperidine substitution.
Uniqueness: 1-Methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group and the piperidine moiety differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperidin-1-yl)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-7-9-18(10-8-11)14-12-5-3-4-6-13(12)17(2)16(20)15(14)19(21)22/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVWETTWFIFPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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